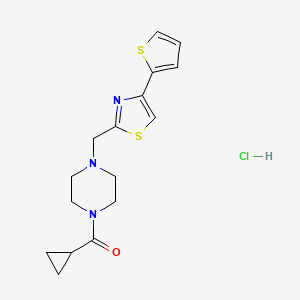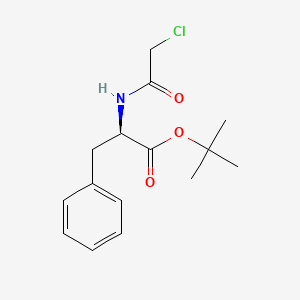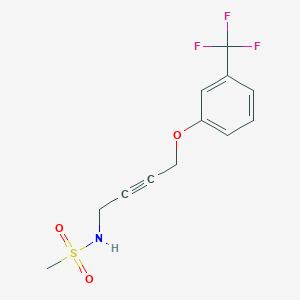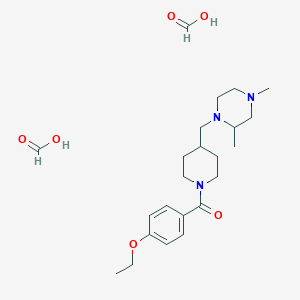![molecular formula C22H25N5O2 B2542827 N-ethyl-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide CAS No. 1351842-47-1](/img/structure/B2542827.png)
N-ethyl-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-ethyl-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide” is a chemical compound . It’s part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
Synthesis Analysis
The synthesis of such compounds involves complex chemical reactions . The exact synthesis process for this specific compound isn’t available in the search results.Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the heteroatoms . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications
Antimicrobial and Antitubercular Activities
- Compounds structurally related to N-ethyl-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide, specifically those incorporating ethyl piperazine-1-carboxylate moieties and 1,3,4-oxadiazole, have shown potential in antimicrobial and antitubercular activities. Such compounds have been evaluated for their in vitro Mycobacterium smegmatis GyrB ATPase assay, Mycobacterium tuberculosis DNA gyrase supercoiling assay, antituberculosis activity, and cytotoxicity, demonstrating promising results against these pathogens (Jeankumar et al., 2013).
Anticancer Potential
- Research has also focused on derivatives bearing the 1,3,4-oxadiazole moiety, like this compound, for their anticancer potential. Sequential synthesis and evaluation of these compounds have indicated their efficacy as anticancer agents, with certain derivatives showing low IC50 values and acting as strong anticancer agents in comparison to standard drugs (Rehman et al., 2018).
Glycine Transporter 1 Inhibition
- In the realm of neurological research, compounds similar to this compound have been identified as potent and orally available glycine transporter 1 (GlyT1) inhibitors. These inhibitors play a crucial role in modulating glycine levels in the central nervous system, impacting neurological and psychiatric disorders (Yamamoto et al., 2016).
Antibacterial Studies
- N-substituted derivatives of compounds with a core similar to this compound have been synthesized and assessed for their antibacterial activity. These studies contribute to the development of new antibacterial agents with potential applications in combating drug-resistant bacterial infections (Khalid et al., 2016).
Anti-Angiogenic and DNA Cleavage Activities
- Novel derivatives of this compound have been explored for their anti-angiogenic properties and DNA cleavage abilities. Such studies are pivotal in cancer research, as they offer insights into the mechanisms through which these compounds might inhibit tumor growth and proliferation by affecting angiogenesis and interacting with DNA (Kambappa et al., 2017).
properties
IUPAC Name |
N-ethyl-1-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c1-3-23-21(28)17-10-13-27(14-11-17)20-18(5-4-12-24-20)22-25-19(26-29-22)16-8-6-15(2)7-9-16/h4-9,12,17H,3,10-11,13-14H2,1-2H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UENMVHRJZXJAGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCN(CC1)C2=C(C=CC=N2)C3=NC(=NO3)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)propyl]acetamide](/img/structure/B2542749.png)



![N-[3,5-Dimethyl-1-[(2-phenylphenoxy)methyl]pyrazol-4-yl]prop-2-enamide](/img/structure/B2542755.png)
![7-bromo-9-methoxy-2-(2-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2542756.png)
![2-((2-(4-ethoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2542757.png)
![5-[3-(3,4-Dimethoxyphenyl)pyrazolidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B2542758.png)
![1-(3-methoxybenzyl)-3'-(4-methylphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2542761.png)
![2-(2,4-dichlorophenoxy)-N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2542762.png)
![(3S)-3-Methyl-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B2542766.png)
